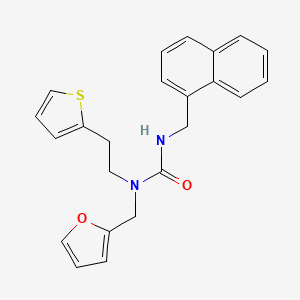

1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea

描述

This urea derivative features three distinct aromatic substituents: a furan-2-ylmethyl group, a naphthalen-1-ylmethyl moiety, and a 2-(thiophen-2-yl)ethyl chain.

属性

IUPAC Name |

1-(furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-thiophen-2-ylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2S/c26-23(24-16-19-8-3-7-18-6-1-2-11-22(18)19)25(17-20-9-4-14-27-20)13-12-21-10-5-15-28-21/h1-11,14-15H,12-13,16-17H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJBAEZOEAXGRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CNC(=O)N(CCC3=CC=CS3)CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(Furan-2-ylmethyl)-3-(naphthalen-1-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 356.45 g/mol. The compound consists of a furan ring, a naphthalene moiety, and a thiophene group linked through a urea functional group. This unique combination allows for diverse interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of Urea Linkage : Reacting furan derivatives with naphthalene and thiophene precursors.

- Optimization : Adjusting reaction conditions such as temperature, solvent, and catalysts to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of furan and naphthalene have shown effectiveness against various pathogens, including Escherichia coli and Staphylococcus aureus . Preliminary studies suggest that this compound may also possess similar properties.

Enzyme Interaction Studies

Interaction studies have demonstrated that this compound can bind to specific enzymes and receptors, modulating their activity. For example:

- Kinase Inhibition : Potential inhibition of kinases involved in cancer progression.

- Antioxidant Activity : Compounds with furan rings often exhibit antioxidant properties, which may contribute to their therapeutic effects.

Case Studies

Several studies have explored the biological activity of structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Furan-2-ylmethyl)-3-(phenyl)urea | Furan and phenyl groups | Antidiabetic effects |

| 1-[2,3'-Bifuran]-5-ylmethyl)-3-(naphthalen -1 -ylmethyl)urea | Bifuran moiety | Enhanced biological activity |

| 1-(Naphthalen -1 -ylmethyl)-3-pyridin -4 -ylurea | Different pyridine substitution | Varying pharmacological effects |

These studies highlight the potential for developing new therapeutic agents based on the structural features of these compounds.

Research Findings

Recent research findings indicate that the compound could be effective in treating bacterial infections due to its broad-spectrum antimicrobial activity. For example, a study on related compounds showed that they were effective against multiple strains of bacteria, suggesting that this compound might exhibit similar efficacy.

Table: Antimicrobial Activity Against Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|

| Escherichia coli | 25 µg/mL | Bactericidal |

| Staphylococcus aureus | 30 µg/mL | Bacteriostatic |

| Salmonella typhi | 20 µg/mL | Bactericidal |

| Bacillus subtilis | >50 µg/mL | No inhibition observed |

相似化合物的比较

Structural Analogues and Substituent Effects

The table below compares the target compound with structurally related urea derivatives from the literature:

Key Observations:

- Core Modifications : Thiourea derivatives (e.g., ) exhibit stronger electron-withdrawing effects than urea, altering reactivity and interaction profiles.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。